6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that integrates the structural features of both triazole and thiadiazine. This compound is characterized by its unique fusion of these two ring systems, which contributes to its diverse biological activities and potential applications in medicinal chemistry. It has garnered attention for its potential as an enzyme inhibitor and its various pharmacological properties.
The compound is primarily synthesized through specific chemical reactions involving α-bromodiketones and 4-amino-3-mercapto-1,2,4-triazoles. These reactions can yield different regioisomers of the compound, showcasing its versatility in synthetic chemistry.
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is classified as a heterocyclic compound, specifically a member of the triazole and thiadiazine families. Its molecular formula is , with a molecular weight of 154.20 g/mol.
The synthesis of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This process can lead to two main regioisomers:
These reactions can be optimized for industrial scale production by adjusting reaction conditions and purification processes.
The reaction conditions typically involve heating the reactants in a suitable solvent under controlled temperatures to facilitate the formation of the desired product. The purification of the final compound often includes crystallization or chromatography techniques to isolate the target molecule from by-products.
The molecular structure of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features a triazole ring fused with a thiadiazine ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C5H6N4S |
Molecular Weight | 154.20 g/mol |
IUPAC Name | 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI | InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3 |
InChI Key | LDZMLHALXRDROF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC2=NN=CN2N1 |
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reaction conditions and reagents used.
The mechanism of action for 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its ability to interact with specific molecular targets. For instance:
This interaction is crucial for its potential applications in pharmacology as an enzyme inhibitor.
The physical properties of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include:
Relevant chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications.
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific uses:
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold emerged as a privileged heterocyclic system in medicinal chemistry following seminal reports in the late 20th century. This bicyclic framework integrates two pharmacologically significant components: a five-membered 1,2,4-triazole ring and a six-membered 1,3,4-thiadiazine ring. Early synthetic strategies focused on cyclocondensation reactions, predominantly utilizing 4-amino-5-mercapto-1,2,4-triazoles as pivotal precursors. Route I, involving reactions with α-halocarbonyl compounds, became the most widely adopted method due to operational simplicity and high yields [1]. Microwave irradiation later revolutionized synthesis, enhancing efficiency—for instance, cyclization times reduced from 8–10 hours to 3 minutes with yields improving from 79–83% to 91–94% [1] [3].
Structural diversification primarily occurred at positions 3, 6, and 7 of the triazolothiadiazine core. Researchers systematically explored substitutions to modulate bioactivity, leading to derivatives with varied aryl, alkyl, and heteroaryl groups. By the 2010s, over 100 derivatives had been evaluated, revealing potent anticancer and antimicrobial activities correlated with specific substitution patterns, such as 3,4,5-trimethoxyphenyl at position 3 and halogenated aryl groups at position 6 [3] [5].
Table 1: Key Synthetic Routes for Triazolothiadiazine Core Development
Route | Key Reactants | Conditions | Yield Range | Significance |
---|---|---|---|---|
I | 4-Amino-5-mercaptotriazole + α-Halocarbonyls | Reflux, ethanol | 75–92% | Most versatile; wide substrate scope |
II | Thiol-alkylated triazole + Carbonyls | Acid catalysis | 70–85% | Enables sequential functionalization |
III | Triazole-5-thione + Formaldehyde + Amines | One-pot Mannich | 65–80% | Introduces aminomethyl diversity |
V | Triazol-3-amine + Orthoesters | Reflux, toluene | 60–75% | Alternative for carboximidate derivatives |
The introduction of a methyl group at position 6 (6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) represents a strategic optimization to enhance drug-like properties. This alkyl substituent exerts three critical effects:
Pharmacological comparisons demonstrate its impact: 6-Methyl-3-(3,4,5-trimethoxyphenyl)triazolothiadiazine inhibited tubulin polymerization (IC₅₀ = 0.88 µM) versus 2.3 µM for its 6-H analog [5]. Similarly, 6-methyl derivatives showed 5-fold greater anticancer potency against hepatocellular carcinoma (IC₅₀ = 9.1 µg/mL) than non-methylated counterparts [1] [2].
Table 2: Pharmacological Impact of 6-Methyl Substituent in Key Derivatives
Biological Target | 6-Methyl Derivative IC₅₀ | 6-H Analog IC₅₀ | Potency Enhancement | Reference |
---|---|---|---|---|
Tubulin Polymerization | 0.88 ± 0.11 µM | 2.30 ± 0.24 µM | 2.6-fold | [5] |
HepG2 Cancer Cells | 9.1 ± 0.7 µg/mL | 48.2 ± 3.1 µg/mL | 5.3-fold | [1] |
Glycogen Synthase Kinase-3β | 0.883 µM | 5.21 µM | 5.9-fold | [4] |
Jack Bean Urease | 1.25 ± 0.08 µM | 8.32 ± 1.21 µM | 6.7-fold | [6] |
Contemporary research prioritizes three objectives to advance 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives:
Synthetic objectives focus on green chemistry adaptations, including microwave-assisted and solvent-free routes to improve sustainability. Future directions emphasize in vivo validation of multitarget agents and crystallographic studies to refine target engagement.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1